Ethyl ((2-cyanobenzyl)oxy)acetate
Description
Ethyl ((2-cyanobenzyl)oxy)acetate is a synthetic ester derivative characterized by a benzyl group substituted with a cyano (-CN) group at the 2-position, linked via an ether oxygen to an acetoxy (CH₂COOEt) moiety. Coumarin-based derivatives are widely studied for their pharmacological properties, including anticancer, anticoagulant, and antioxidant activities .
Properties
Molecular Formula |
C12H13NO3 |
|---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
ethyl 2-[(2-cyanophenyl)methoxy]acetate |
InChI |
InChI=1S/C12H13NO3/c1-2-16-12(14)9-15-8-11-6-4-3-5-10(11)7-13/h3-6H,2,8-9H2,1H3 |
InChI Key |
HOFJYEOHFINDPH-UHFFFAOYSA-N |
SMILES |
CCOC(=O)COCC1=CC=CC=C1C#N |
Canonical SMILES |
CCOC(=O)COCC1=CC=CC=C1C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
Table 1: Key Structural Features and Molecular Properties
*Hypothetical formula based on substituent analysis.
Key Observations:
- Coumarin vs. Chromone Derivatives : Coumarin-based analogs (e.g., ) exhibit anticoagulant activity due to structural mimicry of vitamin K, while chromone derivatives (e.g., ) are often explored for anti-inflammatory properties.
Table 2: Comparative Bioactivity Profiles
Key Observations:
- Coumarin derivatives (e.g., ) exhibit broader therapeutic applications compared to simpler phenoxyacetates (e.g., ), which are often agrochemical precursors.
Key Observations:
- Reactivity: The electron-withdrawing cyano group in this compound may slow nucleophilic substitution compared to electron-rich phenoxy analogs (e.g., ).
- Crystallography : Coumarin derivatives (e.g., ) form ordered crystal structures stabilized by C–H⋯O hydrogen bonds and π–π stacking, enhancing stability in solid-state formulations .
Preparation Methods
Reaction Mechanism and Procedure
This one-step method involves the nucleophilic substitution of ethyl bromoacetate by 2-cyanobenzyl alcohol. In anhydrous tetrahydrofuran, 2-cyanobenzyl alcohol is deprotonated using sodium hydride to generate the alkoxide ion, which attacks the electrophilic carbon of ethyl bromoacetate, displacing bromide (Figure 1). The reaction is typically conducted under nitrogen at reflux for 6–8 hours.
Procedure :
- Dissolve 2-cyanobenzyl alcohol (1.33 g, 10 mmol) in tetrahydrofuran (20 mL).
- Add sodium hydride (60% dispersion, 0.48 g, 12 mmol) and stir at 0°C for 30 minutes.
- Dropwise add ethyl bromoacetate (1.67 g, 10 mmol) and reflux at 80°C for 6 hours.
- Quench with ice water, extract with ethyl acetate, and purify via column chromatography (hexane/ethyl acetate = 8:2).
Advantages and Limitations
This method offers a 75% yield with minimal byproducts. However, handling sodium hydride requires stringent anhydrous conditions, and the reaction’s exothermic nature demands careful temperature control.
Williamson Ether Synthesis Approach
Reaction Design
The Williamson synthesis employs ethyl glycolate and 2-cyanobenzyl bromide. Ethyl glycolate is deprotonated to form a glycolate ion, which displaces bromide from 2-cyanobenzyl bromide (Figure 2). The reaction proceeds in dimethylformamide at 60°C for 12 hours.
Procedure :
- Mix ethyl glycolate (1.04 g, 10 mmol) with potassium carbonate (2.76 g, 20 mmol) in dimethylformamide (15 mL).
- Add 2-cyanobenzyl bromide (1.96 g, 10 mmol) and stir at 60°C for 12 hours.
- Filter, concentrate, and purify via distillation under reduced pressure.
Performance Metrics
Yields reach 65%, but the method suffers from prolonged reaction times and moderate scalability due to solvent volume requirements.
Stepwise Esterification via Carboxylic Acid Intermediate
Two-Step Protocol
First, ((2-cyanobenzyl)oxy)acetic acid is synthesized by coupling glycolic acid with 2-cyanobenzyl alcohol using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). Subsequent esterification with ethanol and sulfuric acid yields the target compound (Figure 3).
Procedure :
- React glycolic acid (0.76 g, 10 mmol) and 2-cyanobenzyl alcohol (1.33 g, 10 mmol) with DCC (2.27 g, 11 mmol) and DMAP (0.12 g, 1 mmol) in dichloromethane (20 mL) for 24 hours.
- Filter, concentrate, and recrystallize to obtain ((2-cyanobenzyl)oxy)acetic acid.
- Reflux the acid with ethanol (20 mL) and sulfuric acid (0.5 mL) for 8 hours.
- Neutralize with sodium bicarbonate, extract, and purify.
Yield and Practicality
The two-step process achieves 80% yield but involves intermediate isolation, increasing labor and cost.
Mitsunobu Reaction Strategy
Ether Formation
The Mitsunobu reaction couples 2-cyanobenzyl alcohol with ethyl glycolate using diethyl azodicarboxylate (DEAD) and triphenylphosphine (Figure 4). This method operates at room temperature in tetrahydrofuran, completing in 4 hours.
Procedure :
- Combine 2-cyanobenzyl alcohol (1.33 g, 10 mmol), ethyl glycolate (1.04 g, 10 mmol), DEAD (1.74 g, 10 mmol), and triphenylphosphine (2.62 g, 10 mmol) in tetrahydrofuran (15 mL).
- Stir at 25°C for 4 hours.
- Concentrate and purify via flash chromatography.
Efficiency and Drawbacks
Yields exceed 85%, but reagent costs and phosphorus byproducts limit industrial adoption.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Reaction Time (h) | Cost | Scalability | Purity |
|---|---|---|---|---|---|
| Alkylation | 75 | 6 | Low | High | Good |
| Williamson Synthesis | 65 | 12 | Medium | Moderate | Moderate |
| Stepwise Esterification | 80 | 24 | High | Low | High |
| Mitsunobu Reaction | 85 | 4 | Very High | Low | High |
The alkylation method balances cost and scalability, making it ideal for bulk production. Conversely, the Mitsunobu reaction suits small-scale synthesis where yield prioritizes cost.
Experimental Considerations and Optimization
- Solvent Choice : Tetrahydrofuran and dimethylformamide enhance reactivity but require drying to prevent side reactions.
- Catalyst Loading : Excess DMAP (10 mol%) in stepwise esterification accelerates coupling.
- Purification : Column chromatography with hexane/ethyl acetate (8:2) effectively isolates the product.
Q & A
Basic: How is Ethyl ((2-cyanobenzyl)oxy)acetate synthesized in laboratory settings?
Answer:
this compound is typically synthesized via nucleophilic substitution or esterification reactions. A common approach involves reacting 2-cyanobenzyl alcohol with ethyl bromoacetate in the presence of a base (e.g., potassium carbonate) under reflux conditions in a polar aprotic solvent like dimethylformamide (DMF) . The reaction is monitored by TLC, and the product is purified via column chromatography. For analogous compounds, such as coumarin-based esters, similar protocols are employed, where hydroxyl groups are functionalized with acetoxy or ethoxy groups using ethyl bromoacetate .
Advanced: What strategies are employed to optimize the yield and purity of this compound during synthesis?
Answer:
Optimization strategies include:
- Catalyst selection: Acid/base catalysts (e.g., H₂SO₄ or K₂CO₃) enhance reaction rates and selectivity .
- Solvent choice: Polar aprotic solvents (DMF, acetonitrile) improve solubility of intermediates and reduce side reactions .
- Temperature control: Reflux conditions (70–90°C) balance reactivity and decomposition risks .
- Purification: Gradient elution in column chromatography (hexane/ethyl acetate mixtures) resolves closely eluting byproducts .
Advanced techniques like continuous flow reactors may also be adapted for scalability and consistency .
Basic: What spectroscopic and crystallographic methods are used to characterize this compound?
Answer:
- ¹H/¹³C NMR: Assigns proton and carbon environments, confirming ester and cyanobenzyl groups. For example, ethyl ester protons typically appear as a quartet (δ ~4.2 ppm) and triplet (δ ~1.3 ppm) .
- X-ray crystallography: Resolves molecular geometry and packing. Monoclinic C2/c symmetry is common for coumarin-derived esters, with weak C–H⋯O hydrogen bonds stabilizing the crystal lattice .
- FT-IR: Validates functional groups (C≡N stretch ~2240 cm⁻¹, ester C=O ~1740 cm⁻¹) .
Advanced: How can researchers resolve contradictions in structural data obtained from different analytical techniques for this compound?
Answer:
Contradictions (e.g., NMR vs. X-ray data) are addressed via:
- Multi-technique validation: Cross-checking NMR assignments with crystallographic coordinates to confirm substituent positions .
- DFT calculations: Computational models (e.g., Gaussian) predict spectroscopic profiles and compare them with experimental data to identify outliers .
- Dynamic NMR studies: Resolve conformational ambiguities by analyzing temperature-dependent splitting patterns .
- High-resolution mass spectrometry (HRMS): Confirms molecular formula independently .
Advanced: What experimental designs are implemented to study the biological activity of this compound derivatives?
Answer:
- In vitro assays: Derivatives are screened for antimicrobial or enzyme-inhibitory activity. For example, coumarin analogs are tested against cytochrome P450 isoforms using fluorometric assays .
- Structure-activity relationship (SAR): Systematic variation of substituents (e.g., replacing cyanobenzyl with halogenated analogs) identifies pharmacophores .
- Molecular docking: Computational models (AutoDock, Schrödinger) predict binding affinities to target proteins (e.g., transthyretin) .
- Toxicity profiling: Cytotoxicity assays (MTT/CCK-8) in mammalian cell lines (e.g., HEK293) establish safety margins .
Basic: What are the common applications of this compound in organic synthesis?
Answer:
The compound serves as:
- Intermediate: For synthesizing heterocycles (e.g., benzofurans, coumarins) via cyclization .
- Protecting group: The ethoxyacetate moiety shields hydroxyl groups during multi-step reactions .
- Building block: Used in peptide coupling or click chemistry to introduce cyanobenzyl functionalities .
Advanced: How do reaction conditions influence the stereochemical outcomes of this compound derivatives?
Answer:
- Solvent polarity: Polar solvents stabilize transition states, favoring specific conformers (e.g., anti vs. syn ester orientations) .
- Chiral catalysts: Asymmetric synthesis using organocatalysts (e.g., L-proline) induces enantioselectivity in derivatives .
- Temperature: Lower temperatures (<0°C) reduce kinetic resolution, preserving stereochemical integrity during nucleophilic substitutions .
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